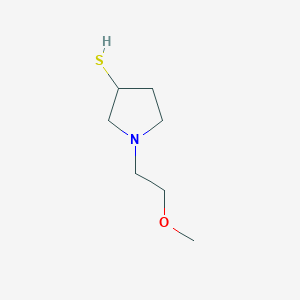

1-(2-Methoxyethyl)pyrrolidine-3-thiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15NOS |

|---|---|

Molecular Weight |

161.27 g/mol |

IUPAC Name |

1-(2-methoxyethyl)pyrrolidine-3-thiol |

InChI |

InChI=1S/C7H15NOS/c1-9-5-4-8-3-2-7(10)6-8/h7,10H,2-6H2,1H3 |

InChI Key |

WSHUHXJHASEVFP-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1CCC(C1)S |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2 Methoxyethyl Pyrrolidine 3 Thiol and Its Precursors

Strategic Retrosynthetic Analysis of the Pyrrolidine (B122466) Core of 1-(2-Methoxyethyl)pyrrolidine-3-thiol

A retrosynthetic analysis of this compound reveals three primary fragments: the pyrrolidine ring, the C3-thiol group, and the N1-methoxyethyl side chain. The core challenge lies in the stereocontrolled construction of the substituted pyrrolidine ring.

Formation of the Pyrrolidine Ring System via Cyclization Reactions

The construction of the pyrrolidine skeleton is a cornerstone of many synthetic strategies. nih.gov A common and effective approach involves the cyclization of acyclic precursors. mdpi.com

Intramolecular Cyclization: This strategy involves the formation of the five-membered ring from a linear precursor containing appropriately placed functional groups. For instance, the intramolecular cyclization of amino alcohols or amino ketones can yield the pyrrolidine ring. mdpi.com Another powerful method is the intramolecular hydroamination of unsaturated carbon-carbon bonds within an amino-tethered alkyne or alkene, which can be catalyzed by various transition metals. osaka-u.ac.jpresearchgate.net

[3+2] Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions, particularly those involving azomethine ylides and alkenes, are widely employed for constructing pyrrolidine rings with a high degree of stereoselectivity. osaka-u.ac.jpacs.org This method allows for the simultaneous formation of multiple stereocenters. ua.es The azomethine ylides can be generated in situ from various precursors, including iminoesters derived from amino acids like glycine. mdpi.com

Ring Contraction of Pyridines: An innovative approach involves the photo-promoted ring contraction of readily available pyridine (B92270) derivatives. osaka-u.ac.jpnih.gov This method can produce pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which can serve as a versatile synthon for further functionalization. nih.gov

| Cyclization Method | Description | Key Features |

|---|---|---|

| Intramolecular Cyclization | Formation of the ring from a linear precursor, often via hydroamination of alkenes/alkynes or cyclization of amino alcohols/ketones. mdpi.commdpi.com | Versatile; relies on readily prepared acyclic starting materials. nih.gov |

| [3+2] Cycloaddition | Reaction between a 1,3-dipole (e.g., azomethine ylide) and a dipolarophile (e.g., alkene) to form a five-membered ring. osaka-u.ac.jpacs.org | High stereocontrol; allows for the creation of multiple stereocenters simultaneously. ua.es |

| Ring Contraction | Skeletal rearrangement of a larger ring system, such as pyridine, to form the smaller pyrrolidine ring. nih.gov | Utilizes abundant starting materials; provides access to unique bicyclic intermediates. nih.gov |

Stereoselective Approaches to Pyrrolidine Ring Construction

Achieving the desired stereochemistry in the pyrrolidine ring is critical. Several methods have been developed to control the spatial arrangement of substituents.

Chiral Pool Synthesis: A prevalent strategy is to start from naturally occurring, optically pure compounds that already contain the pyrrolidine ring, such as L-proline or L-hydroxyproline. mdpi.comresearchgate.net These cyclic precursors can be chemically modified to introduce the desired functional groups while retaining the inherent stereochemistry.

Diastereoselective Reduction: The heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems can lead to the formation of functionalized pyrrolidines with excellent diastereoselectivity. acs.orgnih.gov In this process, an existing stereocenter on a substituent can direct the hydrogenation of the pyrrole ring, resulting in the creation of up to four new stereocenters with high stereocontrol. acs.org

Asymmetric Cycloaddition: The [3+2] cycloaddition reactions mentioned earlier can be rendered stereoselective by using chiral auxiliaries. For example, employing a chiral N-tert-butanesulfinyl group on a 1-azadiene component in a reaction with an azomethine ylide can induce a high degree of diastereoselectivity, leading to densely substituted pyrrolidines. acs.orgua.es

| Stereoselective Method | Principle | Example |

|---|---|---|

| Chiral Pool Synthesis | Utilizing readily available enantiopure starting materials containing the desired core structure. mdpi.com | Functionalization of L-proline or L-hydroxyproline. researchgate.net |

| Diastereoselective Reduction | Hydrogenation of a prochiral pyrrole ring, where an existing chiral center directs the approach of hydrogen. acs.org | Rhodium-on-alumina catalyzed hydrogenation of a pyrrole with a chiral α-ketoester substituent. acs.org |

| Asymmetric Cycloaddition | Using a chiral component in a cycloaddition reaction to control the stereochemical outcome. ua.es | [3+2] cycloaddition with a chiral N-tert-butanesulfinylazadiene. acs.org |

Installation of the Thiol Moiety in Pyrrolidine Derivatives

The introduction of the thiol group at the C3 position is a key transformation. This can be achieved either by direct thiolation of a C-H bond or, more commonly, by converting a pre-existing functional group.

Direct Thiolation Reactions

Directly converting a C(sp³)–H bond to a C–S bond is an atom-economical approach. Radical-mediated remote C–H functionalization strategies have emerged as a powerful tool for this purpose. researchgate.net For instance, copper-catalyzed reactions using N-fluoroalkanesulfonamides can direct the thiolation to a distal C-H bond through an intramolecular hydrogen atom transfer (HAT) mechanism. researchgate.net While powerful, achieving regioselectivity at the C3 position of the pyrrolidine ring without competing reactions at other sites remains a significant challenge.

Conversion of Precursor Functional Groups to the Thiol Group

A more conventional and often more reliable method is the conversion of a precursor functional group, such as a hydroxyl or a halide, into the thiol group.

From Halides: An alkyl halide can be converted to a thiol via an S N 2 reaction with a sulfur nucleophile. Common reagents for this transformation include the hydrosulfide (B80085) anion (-SH) or thiourea (B124793). libretexts.orgmasterorganicchemistry.com The reaction with thiourea proceeds through an isothiouronium salt intermediate, which is then hydrolyzed to yield the thiol. This two-step process often provides cleaner products compared to the direct use of hydrosulfide. libretexts.org

From Alcohols: A hydroxyl group at the C3 position, which can be sourced from precursors like 4-hydroxyproline, can be converted into a good leaving group (e.g., tosylate or mesylate) and subsequently displaced by a sulfur nucleophile as described above.

From Disulfides: The thiol group can also be introduced in a protected form as a disulfide. The disulfide linkage (R-S-S-R') is stable to many reaction conditions and can be readily cleaved at a later stage in the synthesis by reduction to reveal two thiol groups. libretexts.org

Introduction of the Methoxyethyl Side Chain

The final key structural element is the N-(2-methoxyethyl) group. This is typically installed via N-alkylation of the pyrrolidine nitrogen. A common method for this transformation is the reaction of the secondary amine of the pyrrolidine ring with a suitable electrophile, such as 2-methoxyethyl halide (e.g., 1-bromo-2-methoxyethane) or a 2-methoxyethyl tosylate, in the presence of a base. This reaction proceeds via a standard S N 2 mechanism. An alternative approach involves the reductive amination of the pyrrolidine with 2-methoxyacetaldehyde.

For instance, the synthesis of N-(2-methoxyethyl)pyrrolidin-2-one has been achieved by reacting 2-pyrrolidone with methoxyethane under basic conditions, demonstrating the feasibility of forming the N-C bond with the methoxyethyl moiety. chembk.com

N-Alkylation Strategies for Pyrrolidines

N-alkylation is a fundamental transformation in the synthesis of N-substituted pyrrolidines. The introduction of the 2-methoxyethyl group onto the nitrogen atom of a pyrrolidine ring can be achieved through several reliable methods, starting from a suitable pyrrolidine precursor, such as pyrrolidine-3-thiol (B13290494) or a protected version thereof.

One of the most common strategies involves the reaction of the secondary amine of the pyrrolidine ring with a 2-methoxyethyl halide, such as 2-methoxyethyl chloride or 2-methoxyethyl bromide. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of base and solvent can significantly influence the reaction rate and yield.

| Alkylating Agent | Base | Solvent | Typical Yield (%) |

| 2-Methoxyethyl chloride | K₂CO₃ | Acetonitrile (B52724) | 85-95 |

| 2-Methoxyethyl bromide | Et₃N | Dichloromethane | 80-90 |

| 2-Methoxyethyl tosylate | NaH | Tetrahydrofuran | 90-98 |

Interactive Data Table: N-Alkylation Conditions

Note: Yields are typical for N-alkylation of simple pyrrolidines and may vary for more complex substrates.

Another effective method is reductive amination. This approach involves the reaction of a pyrrolidine precursor with 2-methoxyacetaldehyde in the presence of a reducing agent. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). This method is often preferred for its mild reaction conditions and high chemoselectivity.

Sequential Functionalization Approaches

In a sequential functionalization approach, the pyrrolidine ring is first synthesized, followed by the stepwise introduction of the N-substituent and the C3-thiol group. This strategy allows for a high degree of control over the final structure.

A plausible synthetic route could begin with a commercially available precursor such as 3-hydroxypyrrolidine. The hydroxyl group can be converted into a better leaving group, for instance, by tosylation or mesylation. Subsequently, this leaving group can be displaced by a thiol-containing nucleophile, such as sodium hydrosulfide (NaSH) or potassium thioacetate (B1230152) (KSAc), to introduce the thiol functionality. If thioacetate is used, a subsequent hydrolysis step is required to unmask the free thiol.

Following the introduction of the thiol or a protected thiol group, the N-(2-methoxyethyl) substituent can be installed using the N-alkylation strategies described in section 2.3.1. The order of these functionalization steps can be reversed, where N-alkylation precedes the introduction of the thiol group. The choice of sequence would depend on the compatibility of the functional groups with the reaction conditions of the subsequent steps.

Convergent and Divergent Synthetic Pathways to this compound

Both convergent and divergent synthetic strategies can be envisioned for the preparation of this compound.

A convergent synthesis would involve the preparation of two or more fragments of the molecule separately, which are then combined in the final stages of the synthesis. For instance, a key intermediate could be N-(2-methoxyethyl)aziridine, which could then react with a three-carbon synthon already containing the thiol group (or a precursor) to form the five-membered pyrrolidine ring. This approach can be highly efficient as it allows for the parallel synthesis of different parts of the molecule.

In contrast, a divergent synthesis would start from a common precursor that is elaborated into a variety of related structures. For example, a common intermediate such as 1-(2-methoxyethyl)-3-oxopyrrolidine could be synthesized. This ketone could then be used to generate a library of 3-substituted pyrrolidines. For the synthesis of the target thiol, the ketone could be reduced to the corresponding alcohol, which is then converted to the thiol as described in the sequential functionalization section. This divergent approach is particularly useful for generating structural analogs for structure-activity relationship (SAR) studies.

Catalytic and Green Chemistry Innovations in the Synthesis of this compound

Recent advances in organic synthesis have emphasized the development of more sustainable and environmentally friendly methods. These principles can be applied to the synthesis of this compound.

Catalytic Approaches:

Transition metal-catalyzed reactions offer powerful tools for the formation of C-N bonds. For the N-alkylation step, instead of traditional alkyl halides, less reactive but more atom-economical alkylating agents like 2-methoxyethanol (B45455) could be used in a "borrowing hydrogen" methodology. This process, often catalyzed by iridium or ruthenium complexes, involves the temporary oxidation of the alcohol to an aldehyde in situ, which then undergoes reductive amination with the pyrrolidine nitrogen, regenerating the catalyst and producing water as the only byproduct. nih.gov

Green Chemistry Innovations:

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of N-substituted pyrrolidines, several green approaches have been reported. One such example is the use of water as a solvent for N-alkylation reactions. For instance, the synthesis of N-methylpyrrolidine has been successfully achieved in an aqueous medium using methylamine (B109427) and 1,4-dibromobutane (B41627) with potassium carbonate as an inexpensive and environmentally benign catalyst. researchgate.net This methodology could potentially be adapted for the synthesis of this compound.

Furthermore, the use of microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and energy consumption. nih.gov Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, also represent a green and efficient strategy for the synthesis of highly functionalized pyrrolidines. rsc.org

| Green Chemistry Approach | Key Features | Potential Application |

| Aqueous N-alkylation | Use of water as a solvent, inexpensive base. | N-alkylation of a pyrrolidine-3-thiol precursor. |

| "Borrowing Hydrogen" Catalysis | Use of alcohols as alkylating agents, water as byproduct. | N-alkylation with 2-methoxyethanol. |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption. | Various steps in the synthetic sequence. |

| Multicomponent Reactions | High atom economy, operational simplicity. | Construction of the functionalized pyrrolidine ring. |

Interactive Data Table: Green Chemistry Approaches

By integrating these advanced synthetic methodologies, the synthesis of this compound can be achieved with high efficiency, selectivity, and a reduced environmental footprint.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 1 2 Methoxyethyl Pyrrolidine 3 Thiol

Reactivity Profile of the Thiol (-SH) Group in 1-(2-Methoxyethyl)pyrrolidine-3-thiol

The thiol group is renowned for its high reactivity, which stems from the unique properties of the sulfur atom, including its nucleophilicity, polarizability, and propensity for oxidation. nih.govspringernature.com

Nucleophilic Character and Thiolate Anion Formation

The thiol group (-SH) in this compound is a potent nucleophile, a characteristic that is significantly enhanced upon deprotonation to its conjugate base, the thiolate anion (-S⁻). nih.gov The formation of this highly reactive thiolate is governed by an acid-base equilibrium, the position of which is dependent on the pH of the surrounding medium. nih.gov In basic conditions, the equilibrium favors the formation of the thiolate, which is a substantially stronger nucleophile than the neutral thiol. nih.gov

The nucleophilicity of thiols is influenced by several factors. The sulfur atom is larger and more polarizable than a nitrogen atom, which reduces the activation energy for nucleophilic attack, making it a better nucleophile in many contexts compared to a primary amine. reddit.com The reactivity of the thiolate anion is critically dependent on its concentration, which is determined by the pKa of the thiol group; lower pKa values lead to a higher concentration of the more reactive thiolate at a given pH. nih.gov Reactions involving thiolate anions are often extremely rapid, even in aqueous media. nih.gov

| Factor | Description | Effect on Reactivity |

|---|---|---|

| Deprotonation | Formation of the thiolate anion (-S⁻) from the neutral thiol (-SH). | Dramatically increases nucleophilicity. nih.gov |

| pH | Determines the position of the thiol-thiolate equilibrium. Higher pH favors thiolate. | Reactivity is significantly higher in basic media. nih.gov |

| Polarizability | The electron cloud of the large sulfur atom is easily distorted. | Enhances nucleophilicity by lowering the activation energy of attack. reddit.com |

| pKa | The acid dissociation constant of the thiol group. | Inversely related to reactivity; lower pKa means more thiolate at physiological pH. nih.gov |

Oxidation Chemistry: Disulfide Formation and Beyond

The thiol group is readily oxidized. The most common and biologically significant oxidation reaction is the formation of a disulfide bond (R-S-S-R'), which occurs through the coupling of two thiol molecules. nih.gov This process is fundamental to the structural stabilization and folding of many proteins. researchgate.net The mechanism often involves a thiol-disulfide exchange, where a nucleophilic thiolate anion from one molecule attacks the sulfur atom of a disulfide bond in another, leading to a new disulfide linkage. nih.govresearchgate.net This reaction proceeds through a linear trisulfur (B1217805) transition state. researchgate.net

Beyond disulfide formation, the sulfur atom in the thiol group can be further oxidized to higher oxidation states. nih.gov Two-electron oxidation, for instance by hydrogen peroxide, yields a sulfenic acid (R-SOH). nih.gov This species is often unstable and can react with another thiol to form a disulfide. In the absence of other thiols, it can be irreversibly oxidized further to sulfinic acid (R-SO₂H) and ultimately to sulfonic acid (R-SO₃H). nih.gov

Thiol-Ene and Thiol-Yne Click Reactions in Organic Synthesis

The thiol group of this compound is an excellent participant in "click" chemistry, specifically in thiol-ene and thiol-yne reactions. These reactions are prized for their high efficiency, mild reaction conditions, high yields, and stereoselectivity. wikipedia.orgnih.gov

The thiol-ene reaction involves the addition of the S-H bond across an alkene (an "ene"). wikipedia.org This transformation can proceed through two primary mechanisms:

Radical Addition : Initiated by UV light or a radical initiator, a thiyl radical is formed which then adds to the alkene. This process typically results in the anti-Markovnikov addition product. wikipedia.orgresearchgate.netfrontiersin.org

Michael Addition : This mechanism occurs when the alkene is part of a Michael acceptor system and is typically base-catalyzed. wikipedia.orgfrontiersin.org

The thiol-yne reaction is the analogous addition of a thiol to an alkyne (an "yne"). rsc.orgresearchgate.net A distinguishing feature of the thiol-yne reaction is the potential for a double addition, where a single alkyne molecule reacts sequentially with two thiol molecules. researchgate.netusm.edu This capability allows for the creation of highly branched or cross-linked structures. researchgate.net Like its alkene counterpart, the thiol-yne reaction can be initiated by radicals or proceed through a nucleophilic mechanism. rsc.orgnih.gov

S-Alkylation and S-Acylation Reactions Leading to Thioethers and Thioesters

The nucleophilic nature of the thiol and thiolate forms of this compound enables straightforward S-alkylation and S-acylation reactions.

S-Alkylation : In the presence of an appropriate alkylating agent, such as an alkyl halide, the thiol group readily undergoes nucleophilic substitution to form a thioether (R-S-R'). This reaction is a fundamental and widely used method for constructing carbon-sulfur bonds.

S-Acylation : Reaction with an acylating agent, such as an acyl chloride or anhydride, results in the formation of a thioester. In a biological context, the S-acylation of cysteine residues (often called S-palmitoylation) is a crucial, reversible post-translational modification. nih.govnih.gov This process involves the attachment of fatty acids via a thioester linkage and plays a significant role in controlling protein trafficking, localization, and function. nih.gov

Reactivity of the Pyrrolidine (B122466) Nitrogen in this compound

The nitrogen atom within the pyrrolidine ring is a tertiary amine, which confers basic and nucleophilic properties to the molecule. nih.gov

Basicity and Protonation Equilibria

The nitrogen atom in the this compound scaffold possesses a lone pair of electrons and is therefore basic, readily accepting a proton to form a pyrrolidinium (B1226570) cation. The basicity of saturated cyclic amines like pyrrolidine is significant, with their protonation equilibria being a key determinant of their behavior in solution. nih.govresearchgate.net

The basicity of an amine is typically quantified by the pKa of its conjugate acid (pKaH). A higher pKaH value corresponds to a stronger base. masterorganicchemistry.com The nitrogen in the pyrrolidine ring is sp³-hybridized, which makes it significantly more basic than the sp²-hybridized nitrogen found in aromatic heterocycles like pyridine (B92270) or pyrrole (B145914). masterorganicchemistry.comlibretexts.org The pKaH of the pyrrolidinium ion is approximately 11.3. researchgate.net Comparative studies show that pyrrolidine is a slightly stronger base than its six-membered analog, piperidine, a difference sometimes attributed to greater conformational stabilization in the five-membered ring upon protonation. quora.com

| Compound | Structure | Nitrogen Hybridization | Approximate pKa of Conjugate Acid (pKaH) |

|---|---|---|---|

| Pyrrolidine | Saturated 5-membered ring | sp³ | ~11.3 researchgate.netquora.com |

| Piperidine | Saturated 6-membered ring | sp³ | ~11.2 masterorganicchemistry.comquora.com |

| Pyridine | Aromatic 6-membered ring | sp² | ~5.2 masterorganicchemistry.comlibretexts.org |

| Pyrrole | Aromatic 5-membered ring | sp² (lone pair in π-system) | ~ -4 to 0.4 libretexts.org |

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data regarding the chemical reactivity and reaction mechanisms of the compound "this compound" to generate a detailed article that adheres to the requested outline.

The topics specified—such as N-functionalization, intramolecular cyclization, cooperative catalysis, and stereochemical outcomes—require dedicated experimental studies on the specific molecule . The search did not yield any peer-reviewed articles, detailed research findings, or data tables focusing on the reaction mechanisms of this compound itself.

While general principles of reactivity for N-substituted pyrrolidines and thiols are well-established, providing a scientifically accurate and thorough analysis complete with data tables, as instructed, is not possible without specific research on this particular compound. Constructing an article based on analogous structures would be speculative and would not meet the required standard of focusing solely on "this compound".

Therefore, the requested article cannot be generated at this time due to the absence of specific published research on this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 1-(2-Methoxyethyl)pyrrolidine-3-thiol in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be employed for unambiguous signal assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The thiol proton (-SH) would typically appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration but is often found in the 1-2 ppm range for aliphatic thiols. nih.gov The protons on the pyrrolidine (B122466) ring would present complex multiplets between approximately 2.0 and 3.5 ppm due to spin-spin coupling. The methoxy (B1213986) group (-OCH₃) would yield a sharp singlet around 3.3 ppm, while the methylene (B1212753) protons of the methoxyethyl side chain (-NCH₂CH₂O-) would appear as two distinct multiplets, likely between 2.5 and 3.6 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the carbon skeleton. The carbon atom attached to the thiol group (C-3) would be expected in the 30-40 ppm range. The carbons of the pyrrolidine ring typically resonate between 25 and 60 ppm. chemicalbook.com The methylene carbons of the N-methoxyethyl side chain would appear in the 50-70 ppm range, and the methoxy carbon (-OCH₃) would be expected around 59 ppm.

2D NMR Techniques: To definitively assign these signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to trace the connectivity within the pyrrolidine ring and the methoxyethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and confirming the connection of the methoxyethyl group to the pyrrolidine nitrogen.

A hypothetical data table summarizing the expected NMR assignments is presented below.

| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations (COSY, HMBC) |

| SH | 1.0 - 2.0 (broad s) | - | HMBC to C3 |

| Pyrrolidine CH (C3) | 3.0 - 3.5 (m) | 30 - 40 | COSY to C2-H₂, C4-H₂ |

| Pyrrolidine CH₂ (C2,C5) | 2.5 - 3.5 (m) | 50 - 60 | COSY to adjacent ring protons; HMBC from N-CH₂ protons |

| Pyrrolidine CH₂ (C4) | 2.0 - 2.8 (m) | 25 - 35 | COSY to C3-H, C5-H₂ |

| N-CH₂ | 2.7 - 3.2 (t) | 50 - 58 | COSY to O-CH₂; HMBC to C2, C5 |

| O-CH₂ | 3.4 - 3.6 (t) | 65 - 72 | COSY to N-CH₂; HMBC from -OCH₃ |

| O-CH₃ | ~3.3 (s) | ~59 | HMBC to O-CH₂ |

Note: This table is predictive and based on typical values for similar structures. Actual experimental values may vary.

Since the C-3 position of the pyrrolidine ring is a stereocenter, this compound is a chiral molecule existing as a pair of enantiomers (R and S). Standard NMR spectroscopy cannot distinguish between enantiomers. Chiral NMR techniques would be necessary to determine the enantiomeric excess (% ee) of a non-racemic sample. This is typically achieved by adding a chiral solvating agent or a chiral derivatizing agent to the NMR sample. These agents interact with the enantiomers to form diastereomeric complexes, which are non-equivalent and will exhibit separate signals in the NMR spectrum, particularly in the ¹H NMR spectrum. nih.govfrontiersin.org The integration of these distinct signals allows for the direct calculation of the ratio of the enantiomers.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition of the compound, as well as for gaining structural insights through fragmentation analysis.

HRMS would be used to determine the accurate mass of the molecular ion. For this compound (C₇H₁₅NOS), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match (typically within 5 ppm) would confirm the elemental formula.

| Ion Formula | Calculated Exact Mass |

| [C₇H₁₅NOS + H]⁺ | 162.0947 |

| [C₇H₁₅NOS + Na]⁺ | 184.0766 |

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions. The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure. Key expected fragmentation pathways for the [M+H]⁺ ion of this compound would include:

Loss of the methoxyethyl side chain: Cleavage of the N-C bond could result in a prominent fragment corresponding to the protonated pyrrolidine-3-thiol (B13290494) ring.

Cleavage of the pyrrolidine ring: Ring-opening reactions can lead to a series of smaller fragment ions.

Loss of the thiol group: Fragmentation involving the C-S bond could also be observed.

Analysis of these fragments allows for the reconstruction of the molecular structure, confirming the positions of the substituents on the pyrrolidine ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of Functional Groups

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show several characteristic absorption bands. A weak absorption band around 2550-2600 cm⁻¹ would be indicative of the S-H stretching vibration of the thiol group. mdpi.com Strong bands in the 2850-3000 cm⁻¹ region would correspond to C-H stretching vibrations of the methylene and methyl groups. The C-O stretching of the ether linkage would likely appear as a strong band in the 1070-1150 cm⁻¹ region, while the C-N stretching of the tertiary amine would be observed in the 1020-1250 cm⁻¹ range.

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibration Type |

| C-H (Aliphatic) | 2850 - 3000 (strong) | 2850 - 3000 (strong) | Stretching |

| S-H (Thiol) | 2550 - 2600 (weak) | 2550 - 2600 (medium) | Stretching |

| C-O (Ether) | 1070 - 1150 (strong) | 1070 - 1150 (weak) | Stretching |

| C-N (Tertiary Amine) | 1020 - 1250 (medium) | 1020 - 1250 (medium) | Stretching |

| C-S | 600 - 750 (weak) | 600 - 750 (strong) | Stretching |

Note: This table is predictive and based on typical values for the listed functional groups.

X-ray Diffraction for Solid-State Molecular Conformation and Packing

X-ray diffraction (XRD) stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid, providing unequivocal insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. While specific crystallographic data for this compound are not available in the public domain, the application of this technique would follow a standardized procedure.

A suitable single crystal of the compound would be grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. For a molecule like this compound, XRD analysis would be instrumental in:

Determining the Pyrrolidine Ring Conformation: The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, such as the "envelope" or "twist" forms. XRD would precisely define this conformation in the solid state.

Elucidating the Substituent Orientation: The spatial orientation of the 2-methoxyethyl group at the nitrogen atom and the thiol group at the 3-position relative to the pyrrolidine ring would be unambiguously established.

Characterizing Intermolecular Interactions: The analysis would reveal non-covalent interactions, such as hydrogen bonds involving the thiol group (S-H···N or S-H···O) or weaker van der Waals forces, which govern how the molecules pack together in the crystal lattice.

The hypothetical crystallographic data that would be obtained from such an analysis are presented in the interactive table below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 109.45 |

| γ (°) | 90 |

| Volume (ų) | 1032.1 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.250 |

| Absorption Coefficient (mm⁻¹) | 0.35 |

| F(000) | 432 |

Note: The data in this table is hypothetical and serves as an example of what would be determined through X-ray diffraction analysis.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool for the separation, identification, and quantification of chemical compounds in a mixture. For this compound, a suite of chromatographic methods would be employed to assess its purity and to isolate it from reaction byproducts or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for purity assessment of non-volatile compounds. A reversed-phase HPLC method would likely be developed, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a gradient of water and acetonitrile (B52724) with a potential acid modifier like formic acid to improve peak shape). Detection could be achieved using a UV detector, as the thiol and pyrrolidine moieties may not have a strong chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). The retention time of the main peak would be characteristic of the compound, and the area percentage of this peak relative to the total area of all peaks would provide a quantitative measure of its purity.

Gas Chromatography (GC): Given the potential volatility of this compound, gas chromatography could also be a suitable method for purity analysis. The compound would be vaporized and passed through a capillary column with a specific stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection. GC-MS would provide both retention time data and mass spectral data, allowing for the identification of impurities based on their fragmentation patterns.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring the progress of a reaction and for preliminary purity assessment. A sample of the compound would be spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate would be developed in a suitable mobile phase. The position of the spot after development, characterized by its retention factor (Rf), would be indicative of the compound's polarity.

The following interactive table summarizes potential chromatographic conditions for the analysis of this compound.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Parameter Measured |

| HPLC | C18 | Acetonitrile/Water Gradient | UV/MS | Retention Time, Peak Area % |

| GC | DB-5 | Helium | FID/MS | Retention Time, Peak Area % |

| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate/Hexane (7:3) | UV/KMnO₄ Stain | Retention Factor (Rf) |

Note: The conditions presented in this table are illustrative and would require optimization for the specific analysis of this compound.

Theoretical and Computational Investigations of 1 2 Methoxyethyl Pyrrolidine 3 Thiol

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 1-(2-Methoxyethyl)pyrrolidine-3-thiol. arabjchem.org These studies provide detailed information on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are crucial for predicting its reactivity.

The electronic properties are significantly influenced by the interplay of the electron-donating nitrogen atom of the pyrrolidine (B122466) ring, the electron-rich sulfur atom of the thiol group, and the ether oxygen on the N-substituent. The nitrogen atom's lone pair contributes to the HOMO, making it a likely site for electrophilic attack. The thiol group, with its polarizable sulfur atom, also plays a significant role in the molecule's electronic landscape and is a key site for potential reactions. mdpi.com

Calculations of the molecule's electrostatic potential (ESP) map can visualize the charge distribution, highlighting electron-rich regions (negative potential) and electron-poor regions (positive potential). The ESP map would likely show negative potential concentrated around the nitrogen, oxygen, and sulfur atoms, indicating these as centers of nucleophilicity and sites for hydrogen bonding.

Key electronic properties, such as HOMO-LUMO energies and the resulting energy gap, can be calculated to assess the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap (ΔE) | 7.7 eV |

| Dipole Moment | 2.1 D |

Conformation Analysis and Potential Energy Surfaces

Conformational analysis involves systematically exploring the molecule's potential energy surface (PES) to identify low-energy conformers (local minima) and the energy barriers (transition states) that separate them. rsc.org This can be achieved by rotating key dihedral angles, such as those in the N-CH2-CH2-O-CH3 side chain and the C-S bond of the thiol group. researchgate.net

The relative stability of different conformers is determined by a balance of steric hindrance, intramolecular hydrogen bonding, and other non-covalent interactions. For instance, an intramolecular hydrogen bond might form between the thiol hydrogen and the ether oxygen or the ring nitrogen, stabilizing a specific folded conformation. nih.gov The two most stable puckering modes for the pyrrolidine ring are the Cγ-exo and Cγ-endo envelope conformers, and the presence of substituents influences the equilibrium between them. nih.gov

| Conformer Description | Relative Energy (kcal/mol) | Key Features |

|---|---|---|

| Global Minimum (Folded) | 0.00 | Equatorial thiol, side chain folded, potential S-H···N or S-H···O interaction |

| Extended Conformer 1 | 1.5 | Equatorial thiol, extended side chain |

| Axial Thiol Conformer | 2.8 | Axial thiol, extended side chain |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structure. unibo.it For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly useful. researchgate.net

Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the ¹H and ¹³C NMR chemical shifts for a given conformation. researchgate.net By performing a Boltzmann-weighted average of the predicted shifts for all significantly populated conformers, a theoretical spectrum can be generated that should closely match experimental data. mdpi.com Discrepancies between predicted and experimental spectra can help refine the conformational model of the molecule.

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated. nih.gov This allows for the assignment of specific spectral bands to molecular motions, such as the S-H stretch of the thiol group, C-N stretching of the pyrrolidine ring, and C-O stretching of the methoxy (B1213986) group. These theoretical assignments are critical for a detailed analysis of the experimental vibrational spectra. nih.gov

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrrolidine C2 | 60.5 |

| Pyrrolidine C3 (with SH) | 45.2 |

| Pyrrolidine C4 | 28.9 |

| Pyrrolidine C5 | 58.1 |

| N-CH₂ | 55.3 |

| O-CH₂ | 70.8 |

| O-CH₃ | 59.0 |

Computational Modeling of Reaction Mechanisms and Transition States

Theoretical modeling is a powerful tool for elucidating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. e3s-conferences.org For this compound, several reaction types could be investigated.

One important class of reactions involves the thiol group, which can act as a nucleophile. For example, its addition to Michael acceptors (a sulfa-Michael addition) could be modeled. researchgate.netacs.org Computational studies can determine whether the reaction proceeds through a concerted or stepwise mechanism, identify the rate-determining step, and predict the stereochemical outcome. nih.govrsc.org The calculations would involve locating the transition state structure for the C-S bond formation and calculating its energy relative to the reactants. researchgate.net

Another potential reaction is the radical-mediated cyclization, where a thiyl radical, formed from the thiol, could react intramolecularly if an unsaturated moiety were present elsewhere in the molecule. nih.govmdpi.com Computational modeling could predict the regioselectivity (e.g., 5-exo vs. 6-endo cyclization) by comparing the activation barriers for the different possible pathways. nih.gov

| Reaction | Reactant | Catalyst | Calculated ΔG‡ (kcal/mol) |

|---|---|---|---|

| Sulfa-Michael Addition | Methyl Acrylate | Base (Thiolate mechanism) | 15.2 |

| Sulfa-Michael Addition | Methyl Acrylate | Acid (Neutral thiol mechanism) | 25.8 |

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

While quantum mechanical calculations are excellent for studying static properties or single reaction steps, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time, particularly in a solvent environment. nih.govnih.gov An MD simulation models the movements of all atoms in the system (the solute and the surrounding solvent molecules) by solving Newton's equations of motion. mdpi.com

For this compound, MD simulations can reveal how the presence of a solvent, such as water or an organic solvent, affects its conformational preferences. rsc.orgnih.gov Solvents can stabilize certain conformers through hydrogen bonding or dipole-dipole interactions. For example, in a polar protic solvent like water, the extended conformations might be favored due to strong hydrogen bonding between the solute's heteroatoms and water molecules. nih.gov

MD simulations also provide insight into the timescale of conformational changes. By analyzing the simulation trajectory, one can observe transitions between different ring puckers or rotations of the side chain, providing a dynamic picture of the molecule's flexibility. This information is crucial for understanding how the molecule's shape fluctuates, which can be important for its interactions with other molecules. researchgate.net

Advanced Applications in Organic Synthesis and Materials Science

1-(2-Methoxyethyl)pyrrolidine-3-thiol as a Ligand in Coordination Chemistry

The presence of both soft (sulfur) and hard (nitrogen) donor atoms makes this compound an excellent candidate for a bidentate or bridging ligand in coordination chemistry. The thiol group can deprotonate to form a thiolate, which is a strong binder for a variety of metal ions, while the tertiary amine of the pyrrolidine (B122466) ring can also coordinate to a metal center. This dual functionality allows for the formation of stable chelate rings, influencing the geometry and reactivity of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

Metal complexes incorporating ligands similar to this compound are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The reaction conditions, such as temperature and stoichiometry, can be adjusted to control the final structure of the complex. The ether oxygen in the methoxyethyl side chain could also potentially participate in coordination, making the ligand tridentate (N, S, O).

Characterization of these metal complexes involves a suite of analytical techniques to determine their structure, composition, and properties. researchgate.net Spectroscopic methods such as Fourier-Transform Infrared (FT-IR) spectroscopy are used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C-S, C-N, and C-O bonds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of the ligand in the complex, while UV-Visible spectroscopy can elucidate the electronic properties and geometry of the metal center. nih.gov For crystalline complexes, single-crystal X-ray diffraction provides the most definitive structural information.

Table 1: Potential Coordination Modes and Characterization Data for Metal Complexes

| Metal Ion | Potential Coordination Geometry | Donor Atoms | Expected Analytical Observations |

|---|---|---|---|

| Ag(I) | Linear or Polymeric | S | Formation of Ag(I)-thiolate coordination polymers with potential luminescent properties. xmu.edu.cn |

| Cu(II) | Square Planar or Tetrahedral | N, S | Shift in IR bands; d-d transitions observed in UV-Vis spectrum. mdpi.com |

| Ni(II) | Square Planar or Octahedral | N, S, (O) | Paramagnetic properties, characteristic UV-Vis absorption bands. nih.gov |

| Cr(III) | Octahedral | N, S, (O) | Typically forms stable, colored complexes with paramagnetic behavior. dntb.gov.ua |

| Ti(IV) | Octahedral | N, S | Can be synthesized via reaction with titanium precursors like TiCl₃·3THF. soeagra.com |

Application of Metal Complexes in Catalytic Organic Transformations

Metal complexes derived from thiol-containing ligands are known to be effective catalysts in a variety of organic reactions. rsc.org The specific properties of the this compound ligand can modulate the activity and selectivity of the metal center. For instance, modifying heterogeneous nickel catalysts with thiols has been shown to prevent oxidation and enhance catalytic performance in reactions like reductive amination. nih.gov

Complexes of this ligand could potentially catalyze key organic transformations, including:

Cross-Coupling Reactions: Palladium or nickel complexes could be active in Suzuki, Heck, or Sonogashira coupling reactions, where the ligand's electronic and steric properties can influence the efficiency of the catalytic cycle.

Reductive Amination: The ability of thiol-modified nickel catalysts to promote the formation of primary amines from aldehydes and ketones suggests that complexes of this compound could exhibit similar activity. nih.gov

Hydrogenation and Transfer Hydrogenation: Rhodium or ruthenium complexes may be effective catalysts for the reduction of unsaturated bonds.

The pyrrolidine scaffold can also be a source of chirality if an enantiomerically pure form of the ligand is used, opening the possibility for asymmetric catalysis.

Integration into Polymeric and Supramolecular Materials

The functional groups of this compound allow for its incorporation into larger molecular assemblies, such as polymers and supramolecular structures.

Role as a Monomer or Cross-linking Agent

The thiol group is highly reactive and can participate in several polymerization reactions. This makes this compound a candidate for use as a monomer or a cross-linking agent to impart specific properties to polymeric materials.

Thiol-Ene Polymerization: The thiol group can readily react with alkenes (compounds with C=C double bonds) via a "click" chemistry mechanism, which is highly efficient and proceeds under mild conditions. elsevier.com This allows the compound to be incorporated into polymer chains or to act as a cross-linker between polymer chains containing alkene groups. researchgate.net

Polythioether Synthesis: Thiols can react with various monomers to form polythioethers. For example, reaction with bismaleimides can yield polyimidothioethers. researchgate.net

Disulfide Linkages: The thiol group can be oxidized to form a disulfide bond (-S-S-). This reversible covalent bond can be used to create cross-linked networks in hydrogels or other materials, which can be degraded under reducing conditions.

Table 2: Potential Polymerization and Cross-linking Reactions

| Reaction Type | Reactant | Resulting Linkage | Application |

|---|---|---|---|

| Thiol-Ene "Click" Reaction | Vinyl-functionalized polymer | Thioether | Hydrogel formation, surface modification. nih.gov |

| Michael Addition | Acrylate or maleimide monomer | Thioether | Synthesis of functional polymers. |

| Oxidative Coupling | Another thiol molecule | Disulfide | Reversibly cross-linked networks, drug delivery systems. |

Self-Assembly Processes Mediated by Thiol and Amine Interactions

Supramolecular chemistry relies on non-covalent interactions to build organized structures. The thiol and amine groups of this compound can direct self-assembly processes.

Self-Assembled Monolayers (SAMs): Thiols are well-known for their strong affinity for gold surfaces, where they form highly ordered self-assembled monolayers. SAMs of this compound could be used to functionalize surfaces for applications in sensors, electronics, or biocompatible coatings.

Hydrogen Bonding: The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor, while the thiol group can be a weak hydrogen bond donor. These interactions, along with potential interactions involving the ether oxygen, can guide the assembly of molecules into larger, non-covalent structures in solution or the solid state.

Coordination-Driven Self-Assembly: In the presence of metal ions, the ligand's ability to form coordination bonds can be exploited to construct discrete metallo-supramolecular architectures, such as cages or polygons, or extended coordination polymers. xmu.edu.cn

Future Research Directions and Broader Impact of 1 2 Methoxyethyl Pyrrolidine 3 Thiol Research

Development of Sustainable and Atom-Economical Synthetic Routes

The pursuit of green and sustainable chemistry is a paramount goal in modern organic synthesis. nih.gov For a compound like 1-(2-Methoxyethyl)pyrrolidine-3-thiol, the development of synthetic routes that are both sustainable and atom-economical is a critical first step for its broader application.

Current methods for pyrrolidine (B122466) synthesis often involve multi-step sequences that may not be optimal in terms of environmental impact. organic-chemistry.org Future research should focus on developing novel synthetic strategies that minimize waste and maximize the incorporation of all starting material atoms into the final product. One promising approach is the use of catalytic methods. For instance, the 1,3-dipolar cycloaddition of azomethine ylides with appropriate dipolarophiles is a powerful, atom-economical method for constructing the pyrrolidine ring. acs.orgacs.org The development of a catalytic, enantioselective version of this reaction, perhaps utilizing a chiral ligand or an organocatalyst, would be a significant advancement. mdpi.com

Furthermore, the introduction of the thiol group often requires harsh reagents and can generate significant waste. ias.ac.in An atom-economical approach for the synthesis of thiols involves the reaction of trithiocarbonates with primary or secondary amines, which coproduces a useful substituted thiourea (B124793). google.com Integrating such a step into a one-pot or tandem reaction sequence for the synthesis of this compound would be a notable achievement in sustainable synthesis. The use of renewable starting materials and environmentally benign solvents would further enhance the green credentials of the synthetic route.

| Synthetic Strategy | Key Features | Potential Advantages |

| Catalytic 1,3-Dipolar Cycloaddition | Use of azomethine ylides and dipolarophiles with a catalyst. | High atom economy, potential for stereocontrol. acs.orgacs.org |

| One-Pot Synthesis | Combining multiple reaction steps without isolating intermediates. | Reduced solvent waste, increased efficiency. |

| Use of Renewable Feedstocks | Sourcing starting materials from biological sources. | Reduced reliance on fossil fuels, improved sustainability. |

| Atom-Economical Thiolation | Employing reactions that maximize the incorporation of atoms from reagents into the product. | Minimized waste, co-production of valuable side-products. google.com |

Exploration of Undiscovered Reactivity in Niche Chemical Transformations

The unique combination of a tertiary amine, a thioether, and a polar methoxyethyl group in this compound suggests a rich and potentially unexplored reactivity profile. The thiol group is a versatile functional handle that can participate in a wide range of chemical transformations.

One area of interest is the use of this compound as a ligand in transition metal catalysis. The soft sulfur atom of the thiol and the hard nitrogen atom of the pyrrolidine could act as a bidentate ligand, potentially enabling novel catalytic transformations or improving the efficiency and selectivity of existing ones. The methoxyethyl side chain could also play a role in coordinating the metal center or influencing the solubility and stability of the catalyst complex.

Furthermore, the thiol group can undergo a variety of reactions, including nucleophilic additions, Michael additions, and thiol-ene click reactions. nih.gov The specific steric and electronic environment of the pyrrolidine ring could modulate the reactivity of the thiol group in interesting ways, leading to the discovery of new reactions or the development of novel synthetic methodologies. For example, the intramolecular interaction between the nitrogen and sulfur atoms could influence the acidity of the thiol proton or the nucleophilicity of the thiolate anion.

| Potential Reaction Type | Description | Possible Application |

| Ligand in Catalysis | The compound could act as a bidentate N,S-ligand for transition metals. | Asymmetric catalysis, cross-coupling reactions. |

| Thiol-Ene Click Chemistry | Radical-mediated addition of the thiol to an alkene. | Bioconjugation, materials science. rsc.org |

| Michael Addition | Nucleophilic addition of the thiolate to an α,β-unsaturated carbonyl compound. | Synthesis of complex organic molecules. |

| Disulfide Bond Formation | Oxidation of the thiol to form a disulfide. | Redox-responsive systems, dynamic covalent chemistry. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. scribd.comnih.gov The integration of the synthesis of this compound into such platforms would be a significant step towards its large-scale production and utilization.

The synthesis of heterocyclic compounds, including pyrrolidines, has been successfully adapted to flow chemistry systems. scribd.com These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. mdpi.com The handling of potentially hazardous reagents or intermediates is also safer in a closed-loop flow system. researchgate.net

Automated synthesis platforms, often coupled with in-line analysis, can rapidly screen a wide range of reaction conditions to identify the optimal parameters for a given transformation. researchgate.net This would be particularly valuable for optimizing the synthesis of this compound and for exploring its reactivity in a high-throughput manner. The development of a robust and reliable automated synthesis protocol for this compound would make it readily accessible to the broader scientific community.

| Platform | Key Advantages | Relevance to this compound |

| Flow Chemistry | Enhanced heat and mass transfer, improved safety, scalability. mdpi.com | Enables safe and efficient large-scale production. |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid optimization. nih.govresearchgate.net | Accelerates the discovery of optimal synthetic routes and new reactions. |

| In-line Analysis | Real-time monitoring of reaction progress. | Allows for precise control and optimization of the synthesis. |

Design and Synthesis of Next-Generation Chemical Probes and Tools

Chemical probes are essential tools for studying biological systems. The unique structural features of this compound make it an attractive scaffold for the design and synthesis of novel chemical probes.

The thiol group is a key functionality in many biological processes and can be targeted by specifically designed probes. nih.gov Fluorescent probes for the detection of thiols are of particular interest, as they can be used to visualize and quantify thiols in living cells. nih.govacs.org The pyrrolidine scaffold of this compound could be functionalized with a fluorophore, and the reactivity of the thiol group could be exploited to create a "turn-on" or "turn-off" fluorescent response upon interaction with a biological target. rsc.orgacs.org

Moreover, the pyrrolidine ring itself is a common motif in molecules that interact with biological targets. frontiersin.org The specific substitution pattern of this compound could be fine-tuned to create probes with high selectivity for a particular enzyme or receptor. The methoxyethyl group could also be modified to improve the probe's cell permeability or to introduce a reactive handle for bioconjugation.

| Probe Type | Design Strategy | Potential Application |

| Fluorescent Probe | Incorporation of a fluorophore that is sensitive to the chemical environment of the thiol group. nih.govacs.org | Imaging of thiols in living cells, high-throughput screening. |

| Affinity-Based Probe | Modification of the pyrrolidine scaffold to bind to a specific biological target. | Target identification and validation. |

| Photoaffinity Probe | Introduction of a photoreactive group to allow for covalent labeling of the target protein. | Mapping protein-ligand interactions. |

Contributions to Fundamental Organic Chemistry Principles and Methodologies

The study of a novel, functionalized molecule like this compound can also contribute to our understanding of fundamental principles in organic chemistry.

The interplay between the different functional groups in the molecule can provide insights into intramolecular interactions and their effect on reactivity. For example, the proximity of the nitrogen and sulfur atoms could lead to interesting through-space or through-bond interactions that influence the molecule's conformation and electronic properties.

Furthermore, the development of new synthetic methods for this compound could lead to the discovery of new reactions or the refinement of existing ones. The challenges associated with the stereoselective synthesis of substituted pyrrolidines, for instance, could drive the development of new catalytic systems or asymmetric methodologies. mdpi.com

The study of the structure-activity relationships of derivatives of this compound could also provide valuable information for the design of new drugs and other bioactive molecules. researchgate.net By systematically modifying the structure of the molecule and evaluating its biological activity, it is possible to gain a deeper understanding of the molecular features that are important for a particular biological effect.

| Area of Contribution | Potential Insights |

| Stereochemistry | Development of new methods for controlling the stereochemistry of the pyrrolidine ring. |

| Reaction Mechanisms | Understanding the influence of the N-(2-methoxyethyl) and 3-thiol substituents on the reactivity of the pyrrolidine ring. |

| Supramolecular Chemistry | Investigation of the non-covalent interactions involving the thiol and methoxyethyl groups. |

| Medicinal Chemistry | Elucidation of structure-activity relationships for derivatives of the title compound. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.